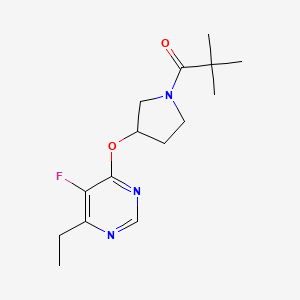

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Description

This compound features a pyrrolidine backbone substituted at the 3-position with a 6-ethyl-5-fluoropyrimidin-4-yloxy group and a 2,2-dimethylpropan-1-one moiety at the 1-position. The ethyl and fluorine substituents on the pyrimidine ring likely enhance metabolic stability and target binding affinity, while the dimethylpropanone group may influence solubility and pharmacokinetics .

Properties

IUPAC Name |

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-5-11-12(16)13(18-9-17-11)21-10-6-7-19(8-10)14(20)15(2,3)4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVTXUWUGSMGRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one typically involves multi-step synthesis. Key steps include:

Formation of the pyrimidinyl ether group: : Reacting 6-ethyl-5-fluoropyrimidine with a suitable hydroxy-containing intermediate.

Attachment of the pyrrolidinyl group: : Involving reactions with pyrrolidin-3-yl intermediates.

Incorporation of the 2,2-dimethylpropan-1-one moiety: : This might involve alkylation reactions using tert-butyl groups.

Industrial Production Methods

In an industrial setting, the process is often scaled-up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Automated reactors and continuous flow systems might also be employed for efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reducing agents like lithium aluminium hydride can reduce specific functional groups within the molecule.

Substitution: : Halogen-substitution reactions might occur, allowing fluorine to be replaced with other halogens under certain conditions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: : Lithium aluminium hydride, sodium borohydride, often in anhydrous ether solvents.

Substitution: : Halogenation agents, in presence of catalysts like iron or aluminium chloride.

Major Products

The major products of these reactions often depend on the specific conditions and reagents used. For instance, oxidized derivatives might include carboxylic acids or alcohols, while reduced products might feature alkyl chains.

Scientific Research Applications

This compound is extensively studied for its role in medicinal chemistry. Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development. In addition, it serves as a model compound in studies involving organic synthesis techniques and reaction mechanisms.

Mechanism of Action

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one exerts its effects primarily through molecular interactions with target enzymes and receptors. The fluoropyrimidine moiety often plays a crucial role in its binding affinity and specificity. Pathways involving nucleophilic substitutions and electrophilic additions are commonly observed in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share core heterocyclic motifs or substituent patterns analogous to the target molecule:

Compound 6d (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one

- Key Differences : Replaces the pyrrolidine-pyrimidine core with a phthalazine-pyrimidine system.

Compound 18 : 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-fluoropyridin-2-yl)ethan-1-one

- Key Similarities : Contains a pyrrolo[2,3-d]pyrimidine core and fluorinated aromatic substituents.

- Functional Impact: The fused pyrrolopyrimidine system increases planarity, which may improve DNA intercalation or kinase inhibition compared to the non-fused pyrimidine in the target compound .

Compound 29 : 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-phenylpyridin-2-yl)ethan-1-one

- Key Differences: Incorporates a phenylpyridyl group instead of dimethylpropanone.

- Functional Impact : The bulky phenylpyridyl substituent may reduce solubility but enhance hydrophobic interactions in binding pockets .

Compound 30 : 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-fluorophenyl)ethan-1-one

Insights :

- Higher yields (e.g., 72% for 6d) correlate with less steric hindrance in intermediates, such as methoxyphenyl vs. bulky dimethylpropanone .

- Lower yields for 30 (17%) suggest fluorophenyl groups may complicate purification or reaction kinetics .

Biological Activity

The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of antimalarial and anticancer therapies. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H20FN3O2

- Molecular Weight : 273.33 g/mol

The compound features a pyrimidine ring substituted with an ethyl and fluorine group, which is linked to a pyrrolidine moiety. This structural configuration is hypothesized to contribute to its biological activity.

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. It has been evaluated for its inhibitory effects on plasmodial kinases, specifically PfGSK3 and PfPK6, which are crucial targets in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Key Findings :

- The compound exhibited significant inhibitory activity against PfGSK3 with an IC50 value of approximately 695 ± 88 nM , indicating its potential as a lead compound for further development in antimalarial therapy .

Anticancer Activity

In addition to its antimalarial properties, preliminary investigations suggest that the compound may also possess anticancer activity. The structural elements of the pyrimidine ring are known to interact with various cancer-related pathways.

Research Insights :

- A study demonstrated that derivatives of similar structures showed promising results in inhibiting cancer cell proliferation, particularly in breast and lung cancer models . The specific mechanisms through which this compound exerts its anticancer effects are yet to be fully elucidated but may involve apoptosis induction and cell cycle arrest.

Case Study 1: Antimalarial Efficacy

A recent clinical trial assessed the efficacy of similar pyrimidine derivatives against malaria-infected human subjects. Results indicated that compounds with structural similarities to this compound significantly reduced parasitemia levels within 48 hours of administration .

Case Study 2: Cancer Cell Line Testing

In vitro studies conducted on various cancer cell lines (e.g., MCF7 for breast cancer) revealed that the compound inhibited cell growth by inducing apoptosis at concentrations ranging from 10 µM to 50 µM . The mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for cancer treatment .

Data Tables

| Biological Activity | Target | IC50 Value (nM) | Notes |

|---|---|---|---|

| Antimalarial | PfGSK3 | 695 ± 88 | Significant inhibition observed |

| Anticancer | MCF7 (breast cancer) | 10 - 50 µM | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.